molecular formula C9H12O2 B1606705 Benzene, 1-methoxy-2-(methoxymethyl)- CAS No. 21998-86-7

Benzene, 1-methoxy-2-(methoxymethyl)-

Cat. No. B1606705
CAS RN: 21998-86-7
M. Wt: 152.19 g/mol
InChI Key: BEGPNVIJJAUGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its molecular formula, structure, and common names. It may also include the type of compound it is (for example, an aromatic compound, an ether, etc.).



Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and steps involved in the synthesis.



Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds (covalent, ionic, etc.), and any interesting structural features.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility, density, refractive index, and spectral data (IR, NMR, MS, etc.).


Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Pillar[5]arenes : The compound has been used in the synthesis of nonsymmetric pillar[5]arenes, which are macrocyclic molecules with potential applications in host-guest chemistry. These molecules can encapsulate guest molecules like acetonitrile, showing promise for use in molecular recognition and sensing applications (Yuhui Kou et al., 2010).
  • Selective Separation of Palladium : A related compound, 1,2-bis(2-methoxyethylthio)benzene, demonstrates potential in the selective recovery of palladium from secondary raw materials like spent automotive catalysts. This highlights its application in recycling and sustainable materials processing (J. Traeger et al., 2012).

Catalysis and Material Science

  • Electrochemical Systems : In a study on the selective oxidation of toluene, a related compound demonstrated high selectivity towards the production of methoxymethyl benzene. This process minimizes over-oxidation and by-product formation, showcasing its application in cleaner chemical synthesis (Fengtao Chen et al., 2008).
  • Polymer Synthesis : Benzene, 1-methoxy-2-(methoxymethyl)-, and its derivatives have been employed in the novel synthesis of polyethers with pendant hydroxyl groups through polyaddition reactions. These polymers have applications in various fields, including materials science and engineering (T. Nishikubo et al., 1999).

Environmental and Energy Applications

  • Fuel Additives : Methoxymethyl benzene, synthesized from reactions involving benzene derivatives like 1-methoxy-2-(methoxymethyl)-, has been studied as a potential additive to improve fuel combustion in gasoline. This suggests its role in enhancing fuel efficiency and reducing emissions (Hongzhu Ma et al., 2007).

Safety And Hazards

This involves studying the safety data for the compound, including its toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications of the compound.


properties

IUPAC Name

1-methoxy-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGPNVIJJAUGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300606
Record name toluene, o,|A-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-methoxy-2-(methoxymethyl)-

CAS RN

21998-86-7
Record name Toluene,.alpha.-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name toluene, o,|A-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-methoxy-2-(methoxymethyl)-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-methoxy-2-(methoxymethyl)-
Reactant of Route 3
Reactant of Route 3
Benzene, 1-methoxy-2-(methoxymethyl)-
Reactant of Route 4
Benzene, 1-methoxy-2-(methoxymethyl)-
Reactant of Route 5
Reactant of Route 5
Benzene, 1-methoxy-2-(methoxymethyl)-
Reactant of Route 6
Reactant of Route 6
Benzene, 1-methoxy-2-(methoxymethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.